Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate
CAS No.: 897612-86-1
Cat. No.: VC4917878
Molecular Formula: C26H31N3O5S
Molecular Weight: 497.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897612-86-1 |
|---|---|
| Molecular Formula | C26H31N3O5S |
| Molecular Weight | 497.61 |
| IUPAC Name | ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C26H31N3O5S/c1-4-33-26(32)28-13-11-27(12-14-28)24(19-7-9-21(35-3)10-8-19)23-22(30)16-18(2)29(25(23)31)17-20-6-5-15-34-20/h5-10,15-16,24,30H,4,11-14,17H2,1-3H3 |
| Standard InChI Key | VXACKGCNONUZOR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)SC)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure is characterized by three distinct pharmacophoric elements: a piperazine-1-carboxylate backbone, a 1,2-dihydropyridin-2-one ring substituted with hydroxyl and methyl groups, and two aromatic moieties (furan-2-ylmethyl and 4-(methylthio)phenyl). These components contribute to its three-dimensional conformation and intermolecular interactions.
Structural Analysis
The piperazine ring introduces basicity and hydrogen-bonding capabilities, while the ethyl carboxylate group enhances solubility in polar solvents. The dihydropyridinone core, featuring a ketone and hydroxyl group, provides sites for tautomerism and metal coordination. The furan ring’s oxygen atom and the methylthio group on the phenyl ring further influence electron distribution, potentially affecting binding affinities to biological targets .
Physicochemical Profile
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.61 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl, NH) |
| Hydrogen Bond Acceptors | 6 (carbonyl, ether, carboxylate) |
| logP (Predicted) | 3.2 – 3.8 |
| Topological Polar Surface Area | 102 Ų |
These values suggest moderate lipophilicity, aligning with Lipinski’s rule of five for drug-likeness, though the high molecular weight may limit oral bioavailability . Experimental solubility data remain unpublished, but analogs with comparable structures exhibit solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Synthesis and Structural Optimization
The synthesis of Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate typically follows a multi-step protocol involving condensation, cyclization, and functional group interconversion.
Key Synthetic Routes
A common approach begins with the Mannich reaction between piperazine, formaldehyde, and a ketone precursor to form the central dihydropyridinone scaffold. Subsequent alkylation with furan-2-ylmethyl bromide introduces the furan moiety, while a Suzuki-Miyaura coupling attaches the 4-(methylthio)phenyl group. Final esterification with ethyl chloroformate yields the target compound. Critical reaction conditions include:
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Temperature: 60–80°C for Mannich step
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Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Yield optimization remains challenging due to steric hindrance from the bulky aromatic substituents, with reported yields ranging from 15% to 32% for final steps .
Structural Analogues and SAR Insights
Comparative studies of analogues reveal structure-activity relationship (SAR) trends:
| Modification | Effect on Activity |
|---|---|
| Replacement of furan with thiophene | ↓ Antimicrobial potency |
| Oxidation of methylthio to sulfone | ↑ Cytotoxicity |
| Piperazine N-methylation | ↓ Solubility, ↑ logP |
These findings highlight the importance of the furan ring’s electronic properties and the methylthio group’s hydrophobicity in maintaining bioactivity .
Mechanistic Insights and Biological Activity
While direct mechanistic data for this compound are sparse, extrapolation from structurally related molecules provides plausible modes of action.
Antimicrobial Mechanisms
Analogous piperazine derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. The compound’s dihydropyridinone core may intercalate DNA, while the methylthio group enhances membrane permeability in Gram-positive organisms . Minimum inhibitory concentration (MIC) values for similar compounds against Staphylococcus aureus range from 8–32 µg/mL, suggesting moderate potency .
Enzymatic Interactions
Docking studies with homology models of cytochrome P450 3A4 (CYP3A4) indicate that the furan ring forms π-π interactions with phenylalanine residues, potentially explaining observed metabolic stability in hepatic microsome assays. The hydroxyl group at position 4 participates in hydrogen bonding with catalytic aspartate residues in protease targets .
Challenges and Future Directions
Despite its promise, several hurdles impede the compound’s development:
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Synthetic Complexity: Low yields and costly purification steps necessitate improved catalytic systems.
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Metabolic Stability: Preliminary microsomal studies show rapid oxidation of the furan ring (t₁/₂ = 23 min), requiring prodrug strategies .
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Toxicity Concerns: Methylthio metabolites may generate reactive oxygen species, mandating detailed safety profiling.
Future research should prioritize in vivo efficacy studies, formulation development for enhanced bioavailability, and exploration of synergistic drug combinations.
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